molecular formula C11H15NO3 B10860611 Propoxur-d3 (N-Methyl-d3)

Propoxur-d3 (N-Methyl-d3)

Cat. No.: B10860611
M. Wt: 212.26 g/mol
InChI Key: ISRUGXGCCGIOQO-HPRDVNIFSA-N
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Description

Propoxur-d3 (N-Methyl-d3) is a deuterium-labeled derivative of Propoxur, a carbamate insecticide. The deuterium labeling involves replacing hydrogen atoms with deuterium at the methyl and N-methyl positions of the compound. This modification enhances its utility in environmental and biological monitoring research, allowing for the tracking, identification, and quantitative analysis of Propoxur and its metabolites .

Preparation Methods

The synthesis of Propoxur-d3 (N-Methyl-d3) typically involves the reaction of the chloride compound of Propoxur with hydrochloric acid in deuterated methanol. This process requires strict operating conditions and the appropriate selection of solvents to ensure high purity and yield . Industrial production methods for Propoxur involve the reaction of o-isopropoxy phenol with methyl isocyanate in the presence of a catalyst. The reaction is carried out at temperatures between 60 and 110°C, resulting in a high yield of the product .

Chemical Reactions Analysis

Propoxur-d3 (N-Methyl-d3) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are catechol and its derivatives .

Mechanism of Action

Propoxur-d3 (N-Methyl-d3) exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. Additionally, the compound generates reactive oxygen species through electron transfer and oxidative stress pathways, contributing to its insecticidal and toxic effects .

Comparison with Similar Compounds

Propoxur-d3 (N-Methyl-d3) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in research applications. Similar compounds include:

These compounds share similar insecticidal properties but differ in their chemical structures and specific applications.

Properties

IUPAC Name

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUGXGCCGIOQO-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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